![molecular formula C21H26N2O4S B4795471 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B4795471.png)
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide
Overview
Description
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide, also known as AZD-4547, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family. It was developed by AstraZeneca for the treatment of various types of cancer, including gastric, breast, and lung cancer.
Scientific Research Applications
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have synergistic effects with other anticancer agents. In addition, 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been shown to have potential therapeutic applications in other diseases, such as pulmonary hypertension and osteoarthritis.
Mechanism of Action
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide selectively inhibits the FGFR family of receptor tyrosine kinases, which are involved in the regulation of cell growth, differentiation, and survival. By inhibiting FGFR signaling, 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide blocks the growth and survival of cancer cells, and induces apoptosis. In addition, 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been shown to have potent antitumor activity in various animal models of cancer. In addition, it has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has also been shown to be well-tolerated in preclinical and clinical studies, with manageable toxicities.
Advantages and Limitations for Lab Experiments
The use of 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide in lab experiments has several advantages. It is a highly selective inhibitor of FGFR signaling, which makes it a valuable tool for studying the role of FGFRs in cancer and other diseases. In addition, 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been shown to have synergistic effects with other anticancer agents, which makes it a potential candidate for combination therapy. However, the use of 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide in lab experiments also has some limitations. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, the development of resistance to 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide is a potential concern, which may limit its long-term efficacy.
Future Directions
There are several future directions for the development and use of 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide. One potential direction is the combination of 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide with other anticancer agents, such as chemotherapy or immunotherapy, to improve its efficacy. Another direction is the development of biomarkers that can predict the response to 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide, which may help to identify patients who are most likely to benefit from treatment. Finally, the development of next-generation FGFR inhibitors that are more potent and selective than 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide is another potential direction for future research.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-19-12-10-18(11-13-19)22-21(24)17-8-7-9-20(16-17)28(25,26)23-14-5-3-4-6-15-23/h7-13,16H,2-6,14-15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHQGFGGCWAQDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7103474 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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